

# Spectroscopic data for 1,5-Hexadiene diepoxide (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 1,5-Hexadiene diepoxide

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## Spectroscopic Data for 1,5-Hexadiene Diepoxide: A Technical Guide

### Introduction

**1,5-Hexadiene diepoxide**, also known as 1,2:5,6-diepoxyhexane (CAS RN: 1888-89-7), is a bifunctional electrophile with significant utility in organic synthesis and polymer chemistry.<sup>[1][2][3]</sup> Its two reactive epoxide rings allow for a variety of chemical transformations, making it a valuable building block for cross-linking agents, resins, and complex organic molecules.<sup>[1][3]</sup> Accurate structural elucidation and purity assessment are paramount for its effective application. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **1,5-hexadiene diepoxide**, grounded in established analytical protocols and expert interpretation.

The molecule's symmetrical nature, with two chemically equivalent epoxide rings separated by an ethylene bridge, dictates a deceptively simple yet informative spectroscopic signature. Understanding these spectral features is crucial for researchers in materials science, synthetic chemistry, and drug development to verify its structure and monitor its reactions.

Caption: Molecular structure of **1,5-Hexadiene Diepoxide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **1,5-hexadiene diepoxide**. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons or carbons, providing a clear indication of its structural integrity.

## Experimental Protocol: Acquiring NMR Spectra

This protocol outlines the standard procedure for preparing and analyzing a small organic molecule like **1,5-hexadiene diepoxide**.

- Sample Preparation:
  - For  $^1\text{H}$  NMR, accurately weigh 5-25 mg of **1,5-hexadiene diepoxide**. For  $^{13}\text{C}$  NMR, a more concentrated sample of 50-100 mg is recommended to compensate for the low natural abundance of the  $^{13}\text{C}$  isotope.[\[4\]](#)[\[5\]](#)
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry vial.[\[4\]](#) Common deuterated solvents are used to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.[\[4\]](#)
  - Transfer the solution to a standard 5 mm NMR tube. Ensure no particulate matter is present.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine, adjusting the depth according to the manufacturer's guide.
  - Place the sample into the NMR magnet.
- Data Acquisition:
  - Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[\[4\]](#)
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. A typical experiment for a small molecule involves a 30-degree pulse angle and a short relaxation delay.

- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This common technique removes C-H splitting, resulting in a spectrum where each unique carbon atom appears as a single line.[6]
- Processing:
  - Perform a Fourier transform on the acquired Free Induction Decay (FID) signal.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale. For  $\text{CDCl}_3$ , the residual  $\text{CHCl}_3$  peak at 7.26 ppm is used as a reference for  $^1\text{H}$  NMR, and the solvent's carbon signal at 77.16 ppm is used for  $^{13}\text{C}$  NMR.[7]
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons for each signal.

## $^1\text{H}$ NMR Data

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
a	1.75 - 1.90	Multiplet	4H	$-\text{CH}_2-\text{CH}_2-$ (Ethylene bridge)
b	2.50 - 2.60	Multiplet	2H	Epoxide $\text{CH}_2$
c	2.75 - 2.85	Multiplet	2H	Epoxide $\text{CH}_2$
d	3.05 - 3.15	Multiplet	2H	Epoxide CH

Solvent:  $\text{CDCl}_3$ , Field Strength: 400 MHz

## Interpretation of $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **1,5-hexadiene diepoxide** is consistent with its symmetrical structure.

- Epoxide Protons (Signals b, c, d): Protons on an epoxide ring typically resonate in the 2.5-3.5 ppm range.[8] The signals for the three distinct protons on each epoxide ring (two diastereotopic  $\text{CH}_2$  protons and one CH proton) are present in this region. Their complex

splitting patterns (multiplets) arise from both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

- Aliphatic Protons (Signal a): The signal at ~1.8 ppm corresponds to the four protons of the central ethylene bridge (-CH<sub>2</sub>-CH<sub>2</sub>-). These protons are chemically equivalent due to the molecule's symmetry and appear as a single multiplet. They are shifted upfield relative to the epoxide protons because they are further from the deshielding effect of the oxygen atoms.

### <sup>13</sup>C NMR Data

Signal	Chemical Shift (δ, ppm)	Assignment
1	25.5	-CH <sub>2</sub> -CH <sub>2</sub> - (Ethylene bridge)
2	47.0	Epoxide CH <sub>2</sub>
3	52.5	Epoxide CH

Solvent: CDCl<sub>3</sub>, Field Strength: 100 MHz, Proton-decoupled

## Interpretation of <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum shows only three distinct signals, confirming the molecule's symmetry.

- Epoxide Carbons (Signals 2 & 3): The signals at 52.5 ppm and 47.0 ppm are characteristic of carbons in an epoxide ring. The carbon atom bonded to one hydrogen (CH) is typically found slightly further downfield than the carbon bonded to two hydrogens (CH<sub>2</sub>).
- Aliphatic Carbon (Signal 1): The upfield signal at 25.5 ppm is assigned to the carbons of the central ethylene bridge. These carbons are in a purely aliphatic environment, shielded from the electronegative oxygen atoms, and thus resonate at a lower chemical shift.<sup>[5]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1,5-hexadiene diepoxide**, the key absorptions are related to the C-H and C-O bonds of the alkane backbone and the epoxide rings.

## Experimental Protocol: Acquiring a Neat Liquid IR Spectrum

Since **1,5-hexadiene diepoxide** is a liquid at room temperature, a "neat" spectrum (of the pure liquid) is easily obtained.<sup>[9]</sup>

- Sample Preparation:
  - Place one drop of the pure liquid **1,5-hexadiene diepoxide** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).<sup>[10]</sup> These plates are transparent to infrared radiation.<sup>[11]</sup>
  - Place a second salt plate on top to create a thin liquid film between the plates.<sup>[10]</sup>
- Data Acquisition:
  - Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty instrument to subtract any atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) or instrument-related absorptions.
  - Acquire the sample spectrum. The instrument passes infrared radiation through the sample and measures the amount of light absorbed at each frequency.<sup>[11]</sup>
- Data Processing:
  - The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding wavenumbers (cm<sup>-1</sup>).

## IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2990 - 3050	Medium	C-H stretch (epoxide ring)
2850 - 2960	Medium-Strong	C-H stretch (aliphatic -CH <sub>2</sub> -)
1250	Strong	C-O stretch (symmetric ring breathing)
820 - 950	Strong	C-O stretch (asymmetric ring stretch)

## Interpretation of IR Spectrum

The IR spectrum clearly indicates the presence of both epoxide and alkane functionalities.

- **C-H Stretching:** The absorptions just above 3000 cm<sup>-1</sup> are characteristic of C-H bonds on the epoxide rings. The absorptions just below 3000 cm<sup>-1</sup> are typical for C-H bonds in saturated aliphatic chains (-CH<sub>2</sub>-).
- **C-O Stretching (Epoxide Ring):** The most diagnostic peaks for an epoxide are the C-O stretching vibrations. Epoxides typically show a "ring breathing" symmetric stretch around 1250 cm<sup>-1</sup> and a strong, characteristic asymmetric C-O-C stretch between 950-810 cm<sup>-1</sup>. The presence of these strong bands provides compelling evidence for the epoxide functional groups.

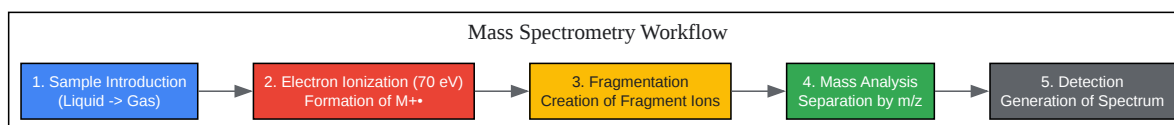
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,5-hexadiene diepoxide**, electron ionization (EI) is a common technique that leads to the formation of a molecular ion and several characteristic fragment ions.

## Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction:

- A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.
- Ionization:
  - In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[12\]](#)[\[13\]](#)
  - This bombardment knocks an electron off the molecule, creating a positively charged radical cation known as the molecular ion ( $M^{+\bullet}$ ).[\[14\]](#)
- Fragmentation:
  - The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.[\[14\]](#) This fragmentation pattern is reproducible and characteristic of the molecule's structure.
- Mass Analysis and Detection:
  - The positively charged ions (the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole).
  - The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.[\[15\]](#)



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Caption: Workflow for Electron Ionization Mass Spectrometry.

## Mass Spectrometry Data

m/z (Mass/Charge)	Relative Intensity (%)	Assignment
114	5	$[M]^{+\bullet}$ (Molecular Ion)
71	100	$[M - C_2H_5O]^+$ (Loss of an epoxyethyl radical)
57	45	$[C_4H_9]^+$ (Alkyl fragment)
43	80	$[C_2H_3O]^+$ or $[C_3H_7]^+$ (Acylium or propyl fragment)

Ionization Method: Electron Ionization (EI)

## Interpretation of Mass Spectrum

- Molecular Ion Peak ( $[M]^{+\bullet}$ ):** The peak at m/z 114 corresponds to the molecular weight of **1,5-hexadiene diepoxide** ( $C_6H_{10}O_2$ ), confirming its elemental composition.[\[16\]](#) While present, its low intensity is typical for molecules that fragment easily under high-energy EI conditions. [\[17\]](#)
- Base Peak (m/z 71):** The most abundant ion, the base peak, appears at m/z 71. This likely results from the cleavage of the C-C bond between the ethylene bridge and one of the epoxide rings, followed by the loss of a  $C_2H_5O$  radical. This fragmentation pathway is favorable as it leads to a stable secondary carbocation.
- Other Fragments:** The peaks at m/z 57 and 43 are common fragments resulting from further cleavage of the carbon chain and are characteristic of aliphatic structures. The peak at m/z 43 is particularly significant and often corresponds to the stable acylium ion  $[CH_2CHO]^+$  resulting from the fragmentation of an epoxide ring.

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **1,5-hexadiene diepoxide**.  $^1H$  and  $^{13}C$  NMR confirm the C-H framework and the molecule's inherent symmetry. IR spectroscopy validates the presence of the key epoxide functional groups through their characteristic C-O stretching vibrations. Finally,



mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. These datasets, acquired through robust and standardized protocols, form a self-validating system for the positive identification and quality assessment of this versatile chemical intermediate, providing researchers and drug development professionals with the trusted data needed for their applications.

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